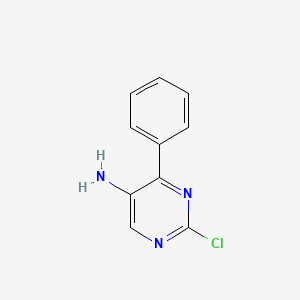
2-Chloro-4-phenylpyrimidin-5-amine
Overview
Description
2-Chloro-4-phenylpyrimidin-5-amine, also known as CPPA, is a chemical compound that belongs to the family of pyrimidines. It has a molecular formula of C10H8ClN3 and a molecular weight of 205.64 g/mol .
Synthesis Analysis
The synthesis of this compound and similar compounds has been achieved using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at position 2 with a chlorine atom, at position 4 with a phenyl group, and at position 5 with an amine group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrimidines in general are known to undergo a variety of reactions. For instance, they can participate in nucleophilic aromatic substitution reactions, especially when starting from halopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 416.9±25.0 °C and a predicted density of 1.323±0.06 g/cm3 . The pKa value is predicted to be -0.09±0.29 .Scientific Research Applications
Mechanism of Ring Transformations
The transformation of heterocyclic halogeno compounds, including those similar to 2-Chloro-4-phenylpyrimidin-5-amine, has been extensively studied. One investigation revealed that the conversion of 4-chloro-2-phenylpyrimidine to 4-amino-2-phenylpyrimidine likely occurs through an addition-elimination mechanism on the C(4) carbon atom. This discovery was significant in understanding the ring transformations and the reaction mechanisms involved in heterocyclic chemistry, indicating a departure from previously assumed pathways (H. W. V. Meeteren & H. Plas, 2010).
Amination Reactions
Research on the reactivity of halogeno pyrimidines has shown that amination reactions can occur via distinct mechanisms. For instance, the SN(ANRORC) mechanism was identified in the amination of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia, leading to the formation of 2-amino-4-phenylpyrimidine among other products. This mechanism involves an initial nucleophilic addition to the 6 position, followed by a ring-opening and ring-closure process (A. P. Kroon & H. Plas, 2010).
Regioselective Amination
Further exploring the amination of chloropyrimidines, researchers developed methodologies for regioselective amination, demonstrating the efficient substitution of halogen atoms with amino groups. This approach is crucial for synthesizing compounds with potential pharmacological activities. For example, the selective amination of polyhalopyridines using a palladium-xantphos complex was highlighted for its high yield and excellent chemoselectivity, offering a pathway to synthesize compounds like 2-aminopyrimidines efficiently (Sean M. Smith & S. Buchwald, 2016).
Antimicrobial Activity
The synthesis and evaluation of novel derivatives of chloropyrimidines for their antimicrobial properties have been a significant area of research. A series of (E)-N′-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives showcased promising antimicrobial activity against selected pathogenic bacteria and fungi. This research opens avenues for developing new antibacterial and antifungal agents based on the chloropyrimidine scaffold (C. Mallikarjunaswamy, D. G. Bhadregowda, & L. Mallesha, 2016).
Future Directions
The future directions for research on 2-Chloro-4-phenylpyrimidin-5-amine and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential pharmacological applications. For instance, there is interest in the synthesis of 4,6-disubstituted pyrimidines . Additionally, the anti-inflammatory effects of pyrimidines could be further investigated .
properties
IUPAC Name |
2-chloro-4-phenylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-13-6-8(12)9(14-10)7-4-2-1-3-5-7/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGSTVPSHUMDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




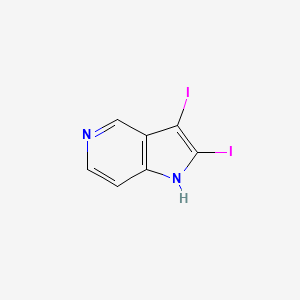
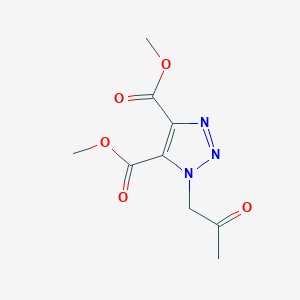


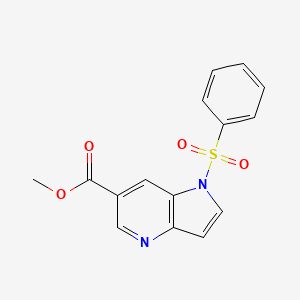


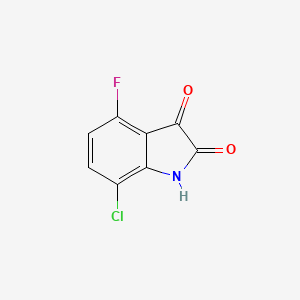
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)
![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)

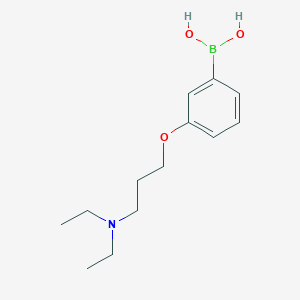
![[Ul-13C12]sucrose](/img/structure/B1459720.png)